2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid

Übersicht

Beschreibung

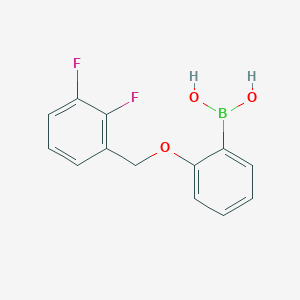

The compound “2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a thiazole ring and a difluorophenyl group. Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring, and they are found in many biologically active compounds. The 3,4-difluorophenyl group is a type of aryl group, which is a functional group derived from simple aromatic rings where one hydrogen atom is removed .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a 3,4-difluorophenyl group, and a carboxylic acid group. The difluorophenyl group would contribute to the overall polarity of the molecule, and the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule could undergo typical carboxylic acid reactions, such as esterification and amide formation. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the difluorophenyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Frustrated Lewis Pairs and Heterocyclic Compounds Synthesis

Research on frustrated Lewis pairs (FLPs) involving N-heterocyclic carbenes and boranes demonstrates the potential of such systems for activating dihydrogen and organic substrates. This area of study is significant for the development of new catalytic processes in organic synthesis, including those that might involve compounds like "2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid" (Kronig et al., 2011).

Fluorescent Chemosensors for pH Sensing

Benzothiazole-based aggregation-induced emission luminogens (AIEgens) are developed for highly sensitive physiological pH sensing, leveraging tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. This research showcases the potential of heterocyclic compounds in creating sensitive sensors for biological and environmental monitoring (Li et al., 2018).

Continuous Flow Synthesis in Pharmaceutical Industry

The continuous flow synthesis of 2,4,5-trifluorobenzoic acid, an important synthetic intermediate, via a microflow process demonstrates the application of advanced chemical engineering techniques in pharmaceuticals and material science. This research underscores the importance of novel synthetic routes for the efficient production of complex organic compounds, which may include derivatives of "2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid" (Deng et al., 2015).

Aldose Reductase Inhibitors with Antioxidant Activity

Research into aldose reductase inhibitors (ARIs) incorporating difluorophenolic groups for treating diabetic complications demonstrates the therapeutic potential of compounds with difluorophenyl and thiazole moieties. This line of research is pertinent for developing new drugs with enhanced efficacy and lower side effects (Alexiou & Demopoulos, 2010).

Heterocyclic γ-Amino Acids Synthesis

The synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which mimic protein secondary structures, highlights the use of heterocyclic compounds in designing peptide mimetics and drug discovery. This research could inform the synthesis and application of related compounds, including "2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid" (Mathieu et al., 2015).

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2S/c11-6-2-1-5(3-7(6)12)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPZSVRSWNQYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(S2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)

![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)

![2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1419167.png)

![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)